molecular formula C10H12O4S B8422829 2-Phenylsulfonylbutyric acid

2-Phenylsulfonylbutyric acid

Cat. No.: B8422829
M. Wt: 228.27 g/mol
InChI Key: YLAXLKMAILLMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylsulfonylbutyric acid is an organic compound with the molecular formula C10H12O4S. It is characterized by the presence of a phenylsulfonyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylsulfonylbutyric acid typically involves the sulfonylation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylsulfonylbutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylsulfonyl compounds .

Scientific Research Applications

2-Phenylsulfonylbutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylsulfonylbutyric acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 2-Phenylsulfonylpropanoic acid
  • 2-Phenylsulfonylethanoic acid
  • 2-Phenylsulfonylpentanoic acid

Comparison: Compared to these similar compounds, 2-Phenylsulfonylbutyric acid has a unique butanoic acid backbone, which can influence its chemical reactivity and biological activity. The length of the carbon chain and the position of the phenylsulfonyl group can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(benzenesulfonyl)butanoic acid

InChI

InChI=1S/C10H12O4S/c1-2-9(10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)

InChI Key

YLAXLKMAILLMPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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